
Z-L(D-Val)G-CHN2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L(D-Val)G-CHN2 is a tripeptide derivative that serves as a cell-permeable and irreversible inhibitor of cysteine proteinase. This compound emulates a segment of the human cysteine proteinase-binding center and demonstrates selective antiviral activity. It is particularly effective against herpes simplex virus (HSV) and has shown efficacy in inhibiting the replication of SARS-CoV-2 by targeting the SARS-CoV-2 3CL protease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L(D-Val)G-CHN2 involves the coupling of protected amino acids followed by deprotection and diazomethyl ketone formation. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired tripeptide.
Diazomethyl Ketone Formation: The tripeptide is then converted to the diazomethyl ketone derivative using diazomethane or other suitable reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Z-L(D-Val)G-CHN2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Z-L(D-Val)G-CHN2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study cysteine proteinase inhibition and enzyme kinetics.
Biology: Employed in cell biology to investigate proteinase functions and pathways.
Medicine: Explored for its antiviral properties, particularly against herpes simplex virus and SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Z-L(D-Val)G-CHN2 exerts its effects by irreversibly inhibiting cysteine proteinase. It mimics a segment of the human cysteine proteinase-binding center, allowing it to bind to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The compound specifically targets the SARS-CoV-2 3CL protease, blocking the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Z-LVG-CHN2: An isoform of Z-L(D-Val)G-CHN2 with similar inhibitory properties against cysteine proteinase.
Benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone: Another tripeptide derivative with inhibitory effects on cysteine proteinase
Uniqueness
This compound is unique due to its selective antiviral activity against herpes simplex virus and its efficacy in inhibiting SARS-CoV-2 replication. Its cell-permeable and irreversible inhibition properties make it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C22H31N5O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2R)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19+/m0/s1 |
InChI Key |
KRMMQWXJLDORCJ-RBUKOAKNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)
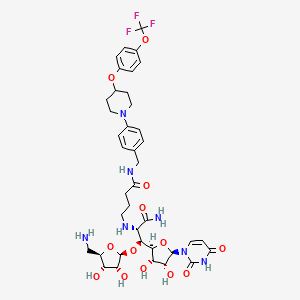
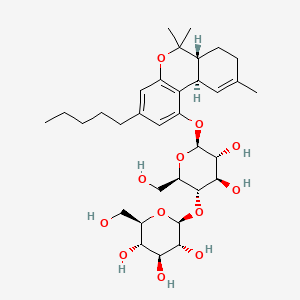
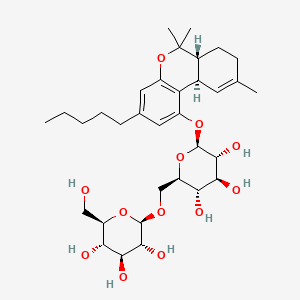


![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)
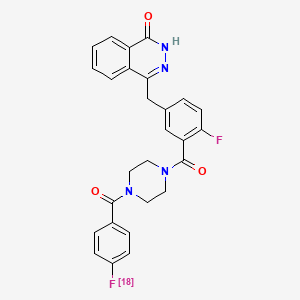
![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)
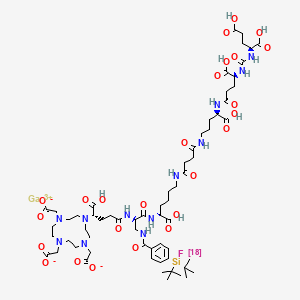
![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B10861049.png)
